1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione
Description
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione is a diketone derivative featuring two aryl substituents: a 4-chlorophenyl group (electron-withdrawing) and a 4-methylphenyl group (electron-donating). This compound is cataloged under CAS number 86508-29-4 and is utilized as a standard in analytical and synthetic chemistry . Its structure combines halogenated and alkylated aromatic rings, making it a valuable intermediate for synthesizing pharmaceuticals, agrochemicals, or materials with tailored electronic properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c1-10-2-4-11(5-3-10)14(17)15(18)12-6-8-13(16)9-7-12/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOYORNUXJRIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380461 | |
| Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86508-29-4 | |
| Record name | 1-(4-chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Dicarbonylation of (E)-1-(4-chlorophenyl)-2-(4-methylphenyl)ethene
- The compound can be synthesized by the oxidation of (E)-1-(4-chlorophenyl)-2-(4-methylphenyl)ethene.
- The reaction uses iodine and oxygen as oxidizing agents in acetonitrile solvent.
- Conditions: 140 °C, sealed tube, 20 hours.
- Water is present in the reaction mixture, facilitating the chemoselective oxidation.
| Parameter | Details |
|---|---|
| Starting Material | (E)-1-(4-chlorophenyl)-2-(4-methylphenyl)ethene |
| Oxidants | Iodine (I2), Oxygen (O2) |
| Solvent | Acetonitrile with water |
| Temperature | 140 °C |
| Time | 20 hours |
| Yield | 96% |
| Reaction Type | Chemoselective oxidative dicarbonylation |
Reference: Zeng et al., RSC Advances, 2013
- This method is highly efficient with a high yield (96%).
- The sealed tube prevents loss of volatile components and maintains oxygen pressure.
- The presence of water aids in the oxidation process, likely by facilitating hydrolysis of intermediate species.
Metal-Free Dicarbonylation Using Glyoxal
- Glyoxal (40 wt% aqueous solution) acts as a dicarbonyl precursor in the synthesis of dicarbonyl compounds.
- The reaction proceeds under metal-free conditions using acetic acid as solvent.
- Temperature: 100 °C; reaction time: 8 hours.
| Parameter | Details |
|---|---|
| Starting Materials | Aromatic substrates + Glyoxal |
| Solvent | Acetic acid |
| Temperature | 100 °C |
| Time | 8 hours |
| Yield Range | Moderate to good (51–77%) |
| Reaction Type | Metal-free dicarbonylation |
- Glyoxal provides two adjacent carbonyl groups for dicarbonylation.
- The reaction proceeds via nucleophilic addition and subsequent rearrangements.
- The method is versatile for various substituted aromatic compounds.
Reference: ACS Omega, 2019
- Although this method has been demonstrated for related dicarbonyl compounds, it provides a conceptual route for synthesizing 1-(4-chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione analogs.
- The mild conditions and absence of metal catalysts make it attractive for environmentally benign synthesis.
Synthetic Routes via α-Alkoxy p-Chlorobenzyl Phosphonate Intermediates
Although this method is primarily reported for the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, it provides valuable insight into phosphonate-based synthetic strategies that could be adapted for the target diketone.
- Preparation of α-alkoxy p-chlorobenzyl phosphonate intermediates.
- Subsequent reactions including hydrolysis under acidic conditions yield ketone derivatives.
- Reaction media include water or water-organic solvent mixtures.
- Typical acids: hydrochloric acid, sulfuric acid, acetic acid, phosphoric acid.
- Reaction temperatures range from 0 °C to 40 °C; reaction times from 2 to 10 hours.
| Step | Conditions and Notes |
|---|---|
| Phosphonate Preparation | Literature methods; involves phosphonate synthesis |
| Hydrolysis | 10% HCl, room temperature, 8–10 hours |
| Solvent | Water or water + organic solvents (e.g., methanol) |
| Product Purification | Extraction with dichloromethane, drying, evaporation |
| Yield & Purity | Purity ~92–97%, product as oily liquid |
Summary Table of Preparation Methods
Detailed Research Findings and Analytical Notes
- The oxidative dicarbonylation (Method 1) provides the highest yield and is the most direct approach for synthesizing this compound. The use of iodine and oxygen in acetonitrile is a mild and selective oxidation strategy, minimizing over-oxidation or side reactions.
- The metal-free glyoxal-based method (Method 2) offers a greener alternative, avoiding metal catalysts, though yields are moderate and reaction scope is broader for heterocyclic substrates.
- Phosphonate chemistry (Method 3) is valuable for constructing complex ketones and could be tailored for diketone synthesis by modifying substituents. The mild acidic hydrolysis steps ensure functional group compatibility.
- Purity and yield data indicate that chromatographic purification and controlled reaction conditions are critical for obtaining high-quality products.
- Reaction times vary from 8 to 20 hours, with elevated temperatures favoring higher yields but requiring sealed systems to maintain reaction atmosphere.
This detailed analysis consolidates the key preparation methods for this compound, providing a professional and authoritative resource for researchers pursuing synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanedione group to an alcohol or alkane.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
It appears that "1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione" is a chemical compound with potential applications in scientific research, particularly as an enzyme inhibitor .
Basic Information
As a Carboxylesterase Inhibitor
Ethane-1,2-dione moieties within hydrophobic scaffolds can be potent inhibitors of human carboxylesterases (CEs) .
- These compounds can significantly modulate esterified drug metabolism .
- Researchers have identified "1" (likely a reference to a molecule containing the ethane-1,2-dione moiety) as a potential candidate molecule using an esterase inhibitor pharmacophore .
Use in Synthesis
This compound is used in the synthesis of various organic compounds .
- It can be a precursor in the synthesis of thiadiazoles .
- It is used to create phenoxy, phenylamino, and phenyl-N-methylamino analogues .
Other Potential Applications
The compound is suitable for research and development purposes . It may be used in:
- HPAPI production with OEL < 1 μg/m³
- Cleanroom Class 100 to Class 100,000
- Special type of reactions
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Physical Properties
Key Observations :
Structural and Electronic Effects
- Electron-Donating vs. Withdrawing Groups : The 4-methyl group (electron-donating) in the target compound may stabilize the diketone core through resonance, while the 4-chloro group (electron-withdrawing) could enhance electrophilicity at the carbonyl carbons.
- Steric Considerations : Bulky substituents (e.g., triazoles in 3h) reduce yields due to steric hindrance, whereas the target’s planar aryl groups likely facilitate synthesis .
Biological Activity
1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione, also known as a diphenyldiketone, has garnered attention for its potential biological activities. This compound features a 4-chlorophenyl group and a 4-methylphenyl group attached to a central ethane-1,2-dione structure, making it a subject of interest in medicinal chemistry.
- Chemical Formula : C15H13ClO2
- Molecular Weight : 272.72 g/mol
- Appearance : Yellow solid
The presence of the carbonyl groups (C=O) in its structure contributes to its reactivity and potential interactions with biological macromolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. For instance, related diphenyldiketones have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Antioxidant Activity : The compound's ability to scavenge free radicals has been examined, indicating potential antioxidant properties that could be beneficial in preventing oxidative stress-related diseases .
- Enzyme Inhibition : There is evidence that this compound may inhibit certain enzymes, which could have implications for cancer therapy and metabolic disorders .
Antimicrobial Studies
A study evaluated the antimicrobial activity of various diphenyldiketones, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.050 |
| Bacillus subtilis | 0.100 |
These results indicate that the compound exhibits moderate to strong antibacterial activity .
Antioxidant Activity Assessment
The antioxidant capacity of this compound was assessed using the DPPH radical scavenging method. The compound showed a scavenging ability comparable to standard antioxidants like ascorbic acid:
| Compound | Scavenging Ability (%) |
|---|---|
| This compound | 66.8 |
| Ascorbic Acid | 70.0 |
This suggests that the compound may have significant potential as an antioxidant agent .
While specific mechanisms for this compound remain largely unexplored, insights can be drawn from related compounds. The carbonyl groups in diketones are known to participate in nucleophilic attacks by biological macromolecules, leading to various biochemical interactions . Further research is needed to elucidate the precise pathways through which this compound exerts its biological effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-dione, and how can experimental design minimize trial-and-error approaches?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For instance, factorial designs can identify interactions between variables, reducing the number of required experiments while maximizing data utility . Computational pre-screening (e.g., quantum chemical calculations) can prioritize conditions with high thermodynamic feasibility, as demonstrated in ICReDD’s feedback loop integrating computation and experimentation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Use X-ray crystallography to resolve bond angles and torsional strains (e.g., C9–C2–C3 angles reported in similar chlorophenyl ethane derivatives ). Pair with NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity. For reactive intermediates, time-resolved FTIR or Raman spectroscopy can track kinetic behavior under varying conditions .
Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?
- Methodological Answer : Conduct kinetic studies in controlled environments (e.g., buffered solutions or inert atmospheres). Use HPLC-MS to monitor degradation products and DFT calculations to predict reaction pathways. For example, analogous dichlorophenyl ethanes exhibit stability in acidic media but undergo dechlorination under UV light .
Advanced Research Questions
Q. What computational strategies can model the compound’s electronic properties and predict its catalytic or photochemical applications?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess redox potentials. Tools like COMSOL Multiphysics, augmented with AI, enable dynamic simulations of reaction networks, optimizing parameters like activation energy and selectivity . Compare computed results with experimental voltammetry data to validate models .
Q. How can discrepancies between experimental and computational data on reaction mechanisms be resolved?
- Methodological Answer : Implement iterative refinement by feeding experimental results (e.g., kinetic isotope effects or stereochemical outcomes) back into computational models. For instance, ICReDD’s approach uses experimental deviations to recalibrate transition-state search algorithms, improving predictive accuracy . Bayesian statistical analysis can quantify uncertainties in both datasets .
Q. What role does this compound play in catalytic cycles, and how can its efficiency be enhanced?
- Methodological Answer : Investigate its potential as a ligand or catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura). Use in situ XAFS or EPR spectroscopy to probe coordination geometry and oxidation states during catalysis. Optimize turnover frequency (TOF) via high-throughput screening of co-catalysts and solvents .
Q. How can the environmental impact of this compound be assessed, particularly regarding persistence and toxicity?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity. Conduct microcosm studies to evaluate biodegradation rates in soil/water systems. Reference CRDC classifications (e.g., RDF2050104 for separation technologies) to design remediation strategies .
Tables for Key Data
| Property | Technique | Reference |
|---|---|---|
| Bond angles (C9–C2–C3) | X-ray crystallography | |
| HOMO/LUMO energies | DFT calculations | |
| Degradation pathways | HPLC-MS + kinetic modeling | |
| Reaction optimization | Factorial DoE |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
